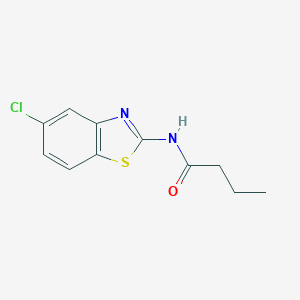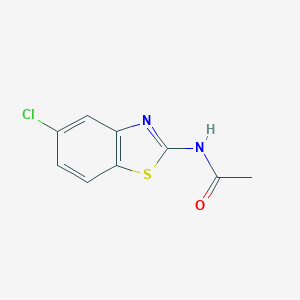![molecular formula C22H15ClFN3O3 B244187 N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-4-cyano-2-fluorobenzamide](/img/structure/B244187.png)
N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-4-cyano-2-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-4-cyano-2-fluorobenzamide, also known as CB-839, is a small molecule inhibitor that targets glutaminase, an enzyme that plays a key role in cancer cell metabolism. Glutaminase catalyzes the conversion of glutamine to glutamate, which is then used in various metabolic pathways to produce energy and biosynthetic precursors. CB-839 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
作用机制
N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-4-cyano-2-fluorobenzamide targets glutaminase, an enzyme that is overexpressed in many types of cancer cells. By inhibiting glutaminase, N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-4-cyano-2-fluorobenzamide reduces the availability of glutamate, which is an important source of energy and biosynthetic precursors for cancer cells. This leads to a metabolic stress response, which can ultimately result in cancer cell death. N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-4-cyano-2-fluorobenzamide has also been shown to modulate the immune microenvironment in tumors, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-4-cyano-2-fluorobenzamide has been shown to have several biochemical and physiological effects in cancer cells. In addition to inhibiting glutaminase, N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-4-cyano-2-fluorobenzamide has been shown to reduce the levels of various metabolites, including glutamate, alpha-ketoglutarate, and citrate. N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-4-cyano-2-fluorobenzamide has also been shown to induce autophagy, a cellular process that can lead to cell death in certain circumstances. In preclinical models, N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-4-cyano-2-fluorobenzamide has been shown to reduce tumor growth and metastasis, as well as enhance the efficacy of other cancer therapies.
实验室实验的优点和局限性
N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-4-cyano-2-fluorobenzamide has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and administered to cells or animals. It has also been extensively characterized in preclinical studies, providing a wealth of information on its mechanism of action and potential therapeutic applications. However, N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-4-cyano-2-fluorobenzamide has some limitations for use in laboratory experiments. It is a relatively new compound, and its long-term safety and efficacy have not yet been fully established. In addition, its specificity for glutaminase may vary depending on the cell type or context, which could complicate its use in certain experiments.
未来方向
There are several potential future directions for the study of N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-4-cyano-2-fluorobenzamide. One area of interest is the development of combination therapies that incorporate N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-4-cyano-2-fluorobenzamide with other cancer therapies, such as immunotherapy or targeted therapies. Another area of interest is the identification of biomarkers that can predict response to N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-4-cyano-2-fluorobenzamide, which could help to stratify patients for clinical trials. Additionally, there is ongoing research to identify new targets in cancer metabolism that could be exploited by small molecule inhibitors like N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-4-cyano-2-fluorobenzamide. Overall, N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-4-cyano-2-fluorobenzamide represents a promising new approach to cancer therapy that warrants further investigation.
合成方法
The synthesis of N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-4-cyano-2-fluorobenzamide involves several steps, including the reaction of 2-chlorobenzoyl chloride with 3-methoxyaniline to form an intermediate, which is then reacted with 4-cyano-2-fluorobenzoyl chloride to yield the final product. The synthesis of N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-4-cyano-2-fluorobenzamide has been reported in several publications, and the compound is commercially available from various sources.
科学研究应用
N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-4-cyano-2-fluorobenzamide has been extensively studied in preclinical models of cancer, including breast, lung, and pancreatic cancer. In these studies, N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-4-cyano-2-fluorobenzamide has been shown to inhibit cancer cell growth and induce cell death, both in vitro and in vivo. N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-4-cyano-2-fluorobenzamide has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy. These findings have led to the initiation of clinical trials to evaluate the safety and efficacy of N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-4-cyano-2-fluorobenzamide in cancer patients.
属性
分子式 |
C22H15ClFN3O3 |
|---|---|
分子量 |
423.8 g/mol |
IUPAC 名称 |
N-[4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl]-4-cyano-2-fluorobenzamide |
InChI |
InChI=1S/C22H15ClFN3O3/c1-30-20-11-14(26-22(29)16-8-6-13(12-25)10-18(16)24)7-9-19(20)27-21(28)15-4-2-3-5-17(15)23/h2-11H,1H3,(H,26,29)(H,27,28) |
InChI 键 |
JEDJEASNOSIQGF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=C(C=C(C=C2)C#N)F)NC(=O)C3=CC=CC=C3Cl |
规范 SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=C(C=C(C=C2)C#N)F)NC(=O)C3=CC=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-chloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B244106.png)
![Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B244108.png)
![Methyl 5-[(3-bromo-4-methoxybenzoyl)amino]-2-morpholin-4-ylbenzoate](/img/structure/B244116.png)


![Methyl 5-{[(2-methylphenoxy)acetyl]amino}-2-(4-morpholinyl)benzoate](/img/structure/B244119.png)
![Methyl 5-[(4-ethoxybenzoyl)amino]-2-morpholin-4-ylbenzoate](/img/structure/B244120.png)
![Ethyl 3-[(4-methylbenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B244121.png)
![N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]butanamide](/img/structure/B244122.png)
![N-[(3E)-5-methyl-4-oxo-3-(5-propan-2-yl-3H-1,3-benzoxazol-2-ylidene)cyclohexa-1,5-dien-1-yl]pyridine-3-carboxamide](/img/structure/B244126.png)
![3,4,5-trimethoxy-N-[(3E)-5-methyl-4-oxo-3-(5-propan-2-yl-3H-1,3-benzoxazol-2-ylidene)cyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B244127.png)
![N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide](/img/structure/B244128.png)
![N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244129.png)
![N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]pyridine-3-carboxamide](/img/structure/B244130.png)